

Tautomerism in Ammeline and its Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ammeline

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Abstract

Ammeline, a key derivative of melamine, exhibits pronounced tautomerism, a phenomenon critical to its chemical behavior, reactivity, and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the tautomeric equilibria of **ammeline** and its derivatives. It delves into the structural and physicochemical characterization of the predominant tautomers, supported by quantitative data from computational and experimental studies. Detailed experimental protocols for the elucidation of tautomeric forms are provided, alongside visualizations of the tautomeric equilibrium and a general workflow for tautomer analysis. This document is intended to be a valuable resource for researchers engaged in the study and application of triazine-based compounds.

Introduction to Tautomerism in Ammeline

Ammeline (4,6-diamino-1,3,5-triazin-2-ol) is a heterocyclic compound that can exist in several tautomeric forms due to the migration of a proton. The most significant equilibrium is the keto-enol tautomerism, involving the interconversion between an oxo (lactam) form and a hydroxy (lactim) form. The predominant tautomer is dictated by various factors, including the physical state (gas, solution, or solid), solvent polarity, and the electronic nature of substituents.

Recent structural and physicochemical characterizations have definitively established the prevalence of the keto tautomer, 4,6-diamino-1,3,5-triazin-2(1H)-one, in the solid state and in

aqueous solutions.[1][2] In the solid phase, this preference is attributed to the formation of a dense network of hydrogen bonds.[1] For an isolated molecule in the gas phase, theoretical calculations suggest a slight preference for the enol form.[3] The greater stability of the keto form in aqueous solution is due to the large electric dipole moment of the peptide group.[3][4]

Quantitative Analysis of Ammeline Tautomers

Computational studies, primarily employing Density Functional Theory (DFT), have provided quantitative insights into the relative stabilities of **ammeline** tautomers. The energy differences between the tautomers are crucial for understanding their population distribution under various conditions.

Table 1: Relative Energies of **Ammeline** Tautomers (kcal/mol)

Tautomer	Gas Phase (Relative Energy)	Water (Relative Energy)
a-AM' (amino-oxo)	0.00	0.00
b-AM' (amino-hydroxy)	-0.69	2.19

Data sourced from DFT-D calculations.[5] a-AM' corresponds to the keto form and b-AM' to the enol form.

Tautomeric Equilibrium of Ammeline

The tautomeric equilibrium between the keto and enol forms of **ammeline** is a dynamic process. The position of this equilibrium is a key determinant of the molecule's chemical properties and reactivity.

Caption: Tautomeric equilibrium between the keto and enol forms of **ammeline**.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is employed to identify and characterize the tautomeric forms of **ammeline** and its derivatives.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides unambiguous structural information in the solid state, allowing for the direct visualization of the predominant tautomer.

Protocol:

- **Crystal Growth:** Suitable single crystals of **ammeline** are grown. A reported method involves the slow evaporation of a saturated aqueous solution of **ammeline**.^[6] For salts of **ammeline**, crystals can be obtained by reacting **ammeline** with the corresponding acid or base in an appropriate solvent.^[6]
- **Data Collection:** A selected single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo K α radiation).
- **Structure Solution and Refinement:** The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined to obtain precise atomic coordinates, bond lengths, and angles.
- **Tautomer Identification:** The positions of hydrogen atoms, particularly on the triazine ring and the exocyclic oxygen/nitrogen atoms, are carefully determined to identify the predominant tautomeric form.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for studying the structure and dynamics of molecules in the solid state and can be used to distinguish between different tautomers.

Protocol:

- **Sample Preparation:** A powdered crystalline sample of **ammeline** is packed into an NMR rotor (e.g., 4 mm zirconia rotor).
- **Spectra Acquisition:** ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra are acquired on a solid-state NMR spectrometer.

- **Data Analysis:** The chemical shifts of the carbon and nitrogen atoms in the triazine ring and the exocyclic groups are analyzed. The observed chemical shifts are compared with theoretical values calculated for different tautomers to identify the predominant form. For instance, the ^{13}C chemical shift of the C2 carbon can distinguish between a carbonyl group (keto form) and a carbon atom bonded to a hydroxyl group (enol form).^[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is sensitive to the vibrational modes of functional groups and can be used to detect the presence of specific tautomeric forms.

Protocol:

- **Sample Preparation:** A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- **Spectra Acquisition:** The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm^{-1}).
- **Data Analysis:** The spectrum is analyzed for characteristic absorption bands. For **ammeline**, a strong absorption band around 1715 cm^{-1} is indicative of a C=O stretching vibration, confirming the presence of the keto tautomer.^[7] The absence of a strong O-H stretching band for an isolated hydroxyl group further supports the predominance of the keto form.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria in solution by observing changes in the absorption spectra under different conditions (e.g., solvent polarity, pH).

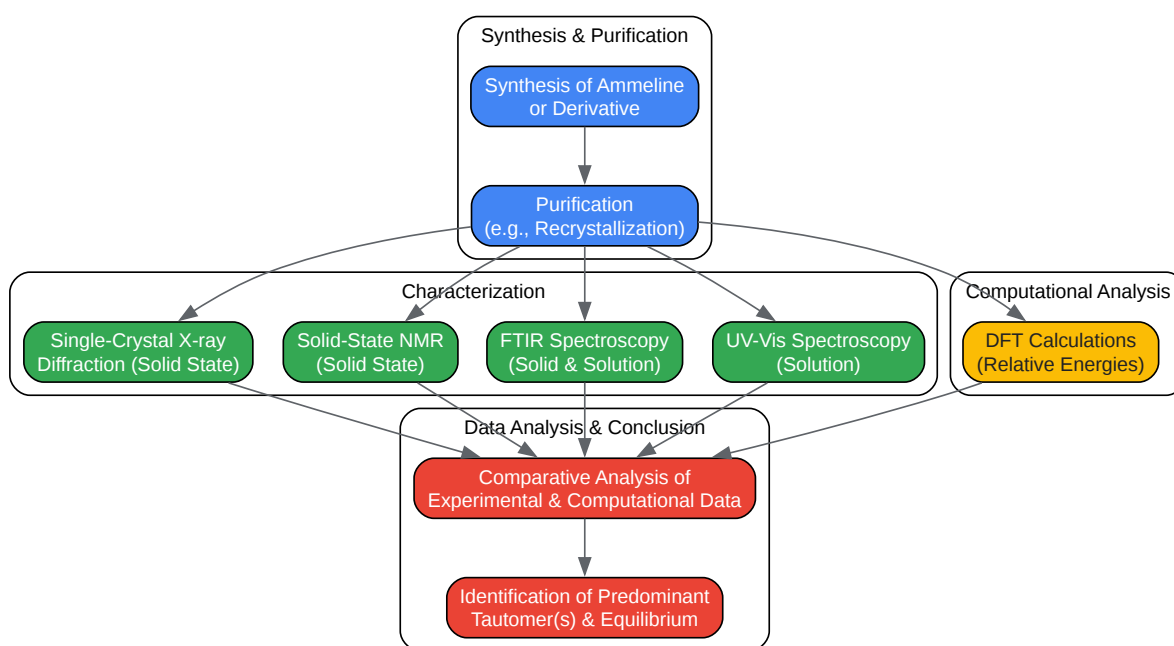
Protocol:

- **Solution Preparation:** Solutions of **ammeline** are prepared in various solvents of differing polarity (e.g., water, ethanol, dioxane).
- **Spectra Acquisition:** The UV-Vis absorption spectra are recorded over a relevant wavelength range (e.g., 200-400 nm).

- **Data Analysis:** The absorption maxima (λ_{max}) and molar absorptivities (ϵ) are determined. The spectra of the sample are compared with those of "fixed" derivatives (e.g., N-methylated or O-methylated analogs) that can only exist in one tautomeric form. This comparison allows for the assignment of absorption bands to specific tautomers and the determination of the equilibrium constant in different solvents.

Experimental Workflow for Tautomer Analysis

The systematic investigation of tautomerism in **ammeline** and its derivatives typically follows a multi-step workflow, integrating both experimental and computational methods.



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Caption: A generalized experimental workflow for the analysis of tautomerism.

Tautomerism in Ammeline Derivatives

The tautomeric behavior of **ammeline** can be significantly influenced by the introduction of substituents on the triazine ring or the exocyclic amino groups. The electronic properties of these substituents can alter the relative stabilities of the keto and enol forms.

For many 1,3,5-triazine derivatives, the amino-oxo form is generally the most stable tautomer. [8] However, the specific nature and position of substituents can shift the equilibrium. For instance, in a study of N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine, a complex derivative, computational studies revealed the presence of three predominant tautomers in the aqueous phase, suggesting that the tautomeric equilibrium is fundamental to its biological activity.[4]

The synthesis of various **ammeline** derivatives, such as N-substituted analogs, is an active area of research.[9] Understanding the tautomerism of these derivatives is crucial for predicting their physicochemical properties, biological activity, and potential applications in drug design. [10]

Conclusion

The tautomerism of **ammeline** is a well-established phenomenon with the 4,6-diamino-1,3,5-triazin-2(1H)-one (keto) form being the most stable tautomer in the solid state and in solution. This preference is driven by the formation of extensive hydrogen bonding networks and the polarity of the surrounding medium. A multi-technique approach, combining single-crystal X-ray diffraction, solid-state NMR, FTIR, and UV-Vis spectroscopy, alongside computational methods, is essential for a thorough characterization of the tautomeric landscape of **ammeline** and its derivatives. A comprehensive understanding of these tautomeric equilibria is paramount for the rational design of novel triazine-based compounds with tailored properties for applications in medicinal chemistry and materials science.

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